molecular formula C22H19N3O5 B402156 N-(1-{[(2-furylmethyl)amino]carbonyl}-2-{4-nitrophenyl}vinyl)-4-methylbenzamide CAS No. 314028-72-3

N-(1-{[(2-furylmethyl)amino]carbonyl}-2-{4-nitrophenyl}vinyl)-4-methylbenzamide

Cat. No. B402156
CAS RN: 314028-72-3
M. Wt: 405.4g/mol
InChI Key: UVOVORPKWBEAJW-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1-{[(2-furylmethyl)amino]carbonyl}-2-{4-nitrophenyl}vinyl)-4-methylbenzamide” is a chemical compound with the molecular formula C22H19N3O5 . It has a molecular weight of 405.4g/mol. This product is intended for research use only and is not intended for human or veterinary use.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1-{[(2-furylmethyl)amino]carbonyl}-2-{4-nitrophenyl}vinyl)-4-methylbenzamide” are not fully detailed in the search results. The compound has a molecular weight of 405.4g/mol, but other properties like melting point, boiling point, solubility, etc., are not provided.

Scientific Research Applications

Chemical Reactions and Structural Properties

  • Primary Amine-Promoted Ring Opening : Ethylamine and ethanolamine react with a related compound, leading to the opening of the β-lactam ring by C7–N bond cleavage and simultaneous amidation of the ester groups. This transformation yields enantiomerically pure pyrrolidine derivatives, highlighting the compound's potential in synthetic organic chemistry for producing stereospecific structures (Valiullina et al., 2020).

  • Structural Analysis and Rotation Barriers : Investigations into the structural properties of analogs, including barriers to rotation around specific chemical bonds, contribute to understanding the steric and electronic influences on molecular conformations. Such studies are crucial for designing molecules with desired physical and chemical properties (Karlsen et al., 2002).

Synthesis of Furan Compounds

  • Antibacterial Activity : Related furan compounds have been synthesized and demonstrated strong antibacterial activity against Staphylococcus aureus, indicating the potential of such compounds in developing new antibacterial agents (Hirao et al., 1971).

Nonlinear Optical Materials

  • Synthesis and Properties of Polyimides : The convergent synthesis of a series of chromophores embedded into polyimide backbones for second-order nonlinear optical applications showcases the compound's utility in materials science, particularly in creating high-temperature stable polymers for optical uses (Davey et al., 2000).

Analytical and Sensing Applications

  • Membrane Sensor for Zn 2+ Ions : Utilizing derivatives as ionophores in constructing PVC-based membrane sensors demonstrates the potential of these compounds in analytical chemistry, particularly in developing selective sensors for metal ions (Ganjali et al., 2005).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results. As a research chemical, it’s crucial to handle it with appropriate safety measures. Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

N-[(E)-3-(furan-2-ylmethylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5/c1-15-4-8-17(9-5-15)21(26)24-20(22(27)23-14-19-3-2-12-30-19)13-16-6-10-18(11-7-16)25(28)29/h2-13H,14H2,1H3,(H,23,27)(H,24,26)/b20-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOVORPKWBEAJW-DEDYPNTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-{[(2-furylmethyl)amino]carbonyl}-2-{4-nitrophenyl}vinyl)-4-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.